Piperidin-3-yl acetate hydrochloride
CAS No.: 1219949-48-0
Cat. No.: VC3388484
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219949-48-0 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 g/mol |
IUPAC Name | piperidin-3-yl acetate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H |
Standard InChI Key | FQPIFBKRXMLKEH-UHFFFAOYSA-N |
SMILES | CC(=O)OC1CCCNC1.Cl |
Canonical SMILES | CC(=O)OC1CCCNC1.Cl |
Introduction
Chemical Structure and Properties
Piperidin-3-yl acetate hydrochloride belongs to the broader family of piperidine-containing compounds. The core structure features a six-membered heterocyclic ring with one nitrogen atom (piperidine) with an acetate group attached at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Structural Variants and Nomenclature
Several important structural variants exist within this compound family, with variations primarily in the ester group and stereochemistry:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Methyl 2-(piperidin-3-yl)acetate hydrochloride | 247259-31-0 | C8H16ClNO2 | 193.67 |
(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride | 957471-98-6 | C8H16ClNO2 | 193.67 |
Physical and Chemical Properties
The physical and chemical properties of these compounds significantly influence their applications in both research and pharmaceutical development:
Property | Characteristics |
---|---|
Physical appearance | White to off-white crystalline powder |
Solubility | Highly soluble in water, methanol, and polar organic solvents; poorly soluble in non-polar solvents |
Stability | Stable under normal laboratory conditions; hygroscopic nature requires storage in sealed containers |
pKa | Approximately 8.5-9.0 (for the piperidine nitrogen) |
Melting point | 175-180°C (varies slightly between derivatives) |
Structural Characteristics and Reactivity
The reactivity of piperidin-3-yl acetate hydrochloride is largely determined by its functional groups:
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The piperidine nitrogen serves as a basic center and can participate in acid-base reactions and nucleophilic substitutions
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The ester group presents a site for nucleophilic attack, making it susceptible to hydrolysis and transesterification
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The stereochemistry at the 3-position can significantly impact biological activity and chemical reactivity
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of piperidin-3-yl acetate hydrochloride and its derivatives typically follows several established routes in organic chemistry:
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Derivatization of preformed piperidine rings
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Ring-closing reactions to form the piperidine nucleus
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Stereochemical resolution of racemic mixtures
Laboratory-Scale Synthesis
A typical laboratory synthesis involves the following key steps:
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Formation of the piperidine ring through cyclization of appropriate precursors
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Introduction of functionality at the 3-position through selective reactions
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Esterification to introduce the acetate group
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Salt formation using hydrogen chloride in an appropriate solvent
Industrial Production Methods
Industrial production methods focus on efficiency, scalability, and cost-effectiveness:
Production Method | Advantages | Challenges |
---|---|---|
Continuous flow synthesis | Improved reaction control; Higher yields; Reduced waste | Higher initial capital investment |
Batch processes | Familiar technology; Lower initial costs | Lower throughput; Greater solvent usage |
Biocatalytic approaches | Stereoselective; Environmentally friendly | Enzyme stability; Purification complexity |
Chemical Reactions and Transformations
Key Reaction Types
Piperidin-3-yl acetate hydrochloride participates in several important reaction types that define its utility in chemical synthesis:
Hydrolysis Reactions
The ester group readily undergoes hydrolysis under acidic or basic conditions:
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Acid-catalyzed hydrolysis produces the corresponding carboxylic acid and alcohol
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Base-catalyzed hydrolysis forms the carboxylate salt
Nucleophilic Substitutions
The nitrogen atom of the piperidine ring acts as a nucleophile in reactions with electrophiles:
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Alkylation with alkyl halides
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Acylation with acid chlorides or anhydrides
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Michael additions to α,β-unsaturated carbonyl compounds
Reduction Reactions
The ester functionality can be reduced using appropriate reducing agents:
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Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol
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Sodium borohydride (NaBH₄) typically requires activation for ester reduction
Reaction Conditions and Reagents
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Hydrolysis | HCl, NaOH | Aqueous solution, heat | Carboxylic acid or salt |
Alkylation | Alkyl halides, bases | Aprotic solvents, mild heating | N-alkylated derivatives |
Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low temperature | Alcohols |
Oxidation | KMnO₄, CrO₃ | Acidic or basic conditions | Oxidized derivatives |
Biological Activity and Applications
Pharmacological Properties
Compounds containing the piperidine-3-yl acetate motif display a range of biological activities that make them valuable in pharmaceutical research:
Receptor Interactions
These compounds often interact with various neurotransmitter receptors:
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Binding to opioid receptors (μ, δ, κ)
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Modulation of cholinergic and adrenergic systems
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Interaction with serotonin receptors
Enzyme Inhibition
Many derivatives demonstrate enzyme inhibitory properties:
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Inhibition of specific methyltransferases
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Modulation of acetylcholinesterase activity
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Effects on various kinases involved in cellular signaling
Therapeutic Applications
The therapeutic potential of piperidin-3-yl acetate derivatives spans multiple disease areas:
Therapeutic Area | Potential Applications | Mechanism of Action |
---|---|---|
Pain Management | Analgesic formulations | Modulation of pain reception pathways |
Neurology | Treatment of neurological disorders | Neurotransmitter modulation |
Oncology | Anticancer therapies | Enzyme inhibition; Apoptosis induction |
Infectious Disease | Antimicrobial agents | Cell wall synthesis disruption |
Structure-Activity Relationships
The biological activity of these compounds is highly dependent on their structural features:
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The stereochemistry at the 3-position significantly impacts receptor binding
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The nature of the ester group affects pharmacokinetic properties
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Modifications to the piperidine ring can alter selectivity and potency
Research Applications and Case Studies
Use as Synthetic Building Blocks
Piperidin-3-yl acetate hydrochloride serves as a versatile building block in the synthesis of more complex molecules:
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Precursor for pharmaceutically active compounds
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Starting material for peptidomimetics
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Component in the synthesis of natural product analogs
Antimicrobial Activity Studies
Research has demonstrated that certain piperidine derivatives exhibit antimicrobial properties:
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Activity against Gram-positive bacteria including Staphylococcus aureus
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Moderate efficacy against selected Gram-negative bacteria
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Potential applications in combating antibiotic-resistant strains
Neurological Research
The interaction of these compounds with neurological pathways has been investigated:
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Potential neuroprotective effects in models of neurodegenerative diseases
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Modulation of neurotransmitter systems relevant to mood disorders
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Promising results in early-stage studies of pain modulation
Current Research Trends
Contemporary research involving piperidin-3-yl acetate derivatives focuses on:
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Development of more selective enzyme inhibitors
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Exploration of novel therapeutic applications
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Improvement of synthetic methodologies
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Investigation of stereochemical influences on biological activity
Comparative Analysis with Related Compounds
Structural Analogs
A comparison with structurally related compounds provides insight into the unique properties of piperidin-3-yl acetate hydrochloride:
Compound | Structural Difference | Comparative Properties | Unique Applications |
---|---|---|---|
Piperidine | Lacks acetate group | More basic; Higher volatility | Solvent; Catalyst |
Pyridine derivatives | Aromatic ring system | Different electron distribution; Lower basicity | Different receptor selectivity |
Piperazine derivatives | Contains two nitrogen atoms | Different hydrogen bonding pattern | Alternative pharmacological profile |
Functional Group Variations
The influence of various functional group modifications has been extensively studied:
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Position of substitution (2-, 3-, or 4-position)
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Nature of the ester group (methyl, ethyl, etc.)
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Introduction of additional functional groups
Stereochemical Considerations
Stereochemistry plays a crucial role in determining the properties and applications of these compounds:
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(S)-enantiomers often show different biological activity profiles than (R)-enantiomers
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Racemic mixtures may display complex activity patterns
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Stereoselective synthesis methods continue to be developed for obtaining pure enantiomers
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